GR 125743
Overview
Description
GR 125743 is a selective antagonist of the serotonin 1B and serotonin 1D receptors. It is primarily used in scientific research to study the role of these receptors in various physiological and pathological processes. The compound has shown significant selectivity and potency, making it a valuable tool in neuropharmacology and related fields .
Mechanism of Action
Target of Action
GR 125743, also known as N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide, is a selective antagonist for the 5-HT1B/1D receptors . These receptors are a class of serotonin G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission .
Mode of Action
As an antagonist, this compound binds to the 5-HT1B/1D receptors and blocks their activity. This prevents the binding of serotonin (5-HT), a neurotransmitter, to these receptors, thereby inhibiting the downstream effects of serotonin signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin signaling pathway . By blocking the 5-HT1B/1D receptors, this compound disrupts the normal functioning of this pathway, which can have various downstream effects depending on the specific physiological context .
Pharmacokinetics
It is known that the compound is soluble in ethanol , which suggests that it may be well-absorbed in the body
Result of Action
In vivo studies have shown that this compound can produce significant decreases in extracellular 5-HT in the frontal cortex of the conscious guinea pig . This suggests that the compound’s action can lead to a decrease in serotonin signaling in the brain, which may have implications for conditions such as Parkinson’s disease and cardiovascular diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol suggests that its absorption and distribution in the body may be affected by the presence of alcohol Additionally, factors such as pH, temperature, and the presence of other substances in the body could potentially influence the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
GR 125743 interacts with the serotonin 5-HT1B and 5-HT1D receptors . It shows approximately 100-fold selectivity over other 5-HT receptors . This interaction plays a crucial role in biochemical reactions, particularly those involving serotonin neurotransmission .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating serotonin neurotransmission . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the serotonin 5-HT1B and 5-HT1D receptors . This binding inhibits the activity of these receptors, thereby influencing serotonin neurotransmission . The compound’s effects at the molecular level include changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is stable and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At certain thresholds, the compound can have significant effects on serotonin neurotransmission . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the serotonin neurotransmission pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely associated with the serotonin 5-HT1B and 5-HT1D receptors to which it binds . This localization can affect the compound’s activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GR 125743 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzamide core, followed by the introduction of the piperazine moiety. The final product is obtained through purification and crystallization processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
GR 125743 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
GR 125743 has a wide range of scientific research applications, including:
Neuropharmacology: Used to study the role of serotonin 1B and serotonin 1D receptors in the central nervous system.
Cardiovascular Research: Investigated for its effects on cardiovascular functions and potential therapeutic applications.
Psychiatric Research: Utilized in studies related to depression, anxiety, and other psychiatric disorders.
Drug Development: Serves as a lead compound for the development of new therapeutic agents targeting serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another serotonin receptor antagonist used in the treatment of migraines.
Ketanserin: A serotonin receptor antagonist with different selectivity profiles.
Ritanserin: A compound with antagonistic properties towards serotonin receptors
Uniqueness
GR 125743 is unique due to its high selectivity for serotonin 1B and serotonin 1D receptors, which distinguishes it from other serotonin receptor antagonists. This selectivity allows for more precise studies of these specific receptor subtypes, making this compound a valuable tool in both basic and applied research .
Properties
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-16-20(4-6-22(18)19-8-10-26-11-9-19)25(30)27-21-5-7-24(31-3)23(17-21)29-14-12-28(2)13-15-29/h4-11,16-17H,12-15H2,1-3H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOXPYACARZYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCN(CC3)C)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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